1,8-Naphthyridine-2,4(1H,3H)-dione
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Overview
Description
1,8-Naphthyridine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthyridine-2,4(1H,3H)-dione can be synthesized through various methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by cyclization and oxidation steps . Another method includes the use of multicomponent reactions, such as the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of specific catalysts .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of metal-catalyzed reactions, green chemistry approaches, and continuous flow processes to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane.
Reduction: Sodium borohydride in tetrahydrofuran (THF).
Substitution: Aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .
Scientific Research Applications
1,8-Naphthyridine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for developing antibacterial, antiviral, and anticancer agents.
Materials Science: Employed in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: Utilized as ligands in coordination chemistry and as building blocks for molecular self-assembly systems.
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A parent compound with similar structural features but lacking the dione functionality.
2,7-Difunctionalized-1,8-Naphthyridines: Compounds with additional functional groups at the 2 and 7 positions, offering different reactivity and applications.
Uniqueness
1,8-Naphthyridine-2,4(1H,3H)-dione is unique due to its specific dione functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing novel therapeutic agents and advanced materials .
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1H-1,8-naphthyridine-2,4-dione |
InChI |
InChI=1S/C8H6N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h1-3H,4H2,(H,9,10,12) |
InChI Key |
IYPFQEMKOBRMII-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(NC1=O)N=CC=C2 |
Origin of Product |
United States |
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